molecular formula C20H21N3O2 B2927655 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide CAS No. 946382-08-7

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide

Cat. No.: B2927655
CAS No.: 946382-08-7
M. Wt: 335.407
InChI Key: DXOXWMUHKDIPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide is a chemical compound supplied for early-stage research and screening applications. It features a pyrido[1,2-a]pyrimidin-4-one core structure, a scaffold recognized in medicinal chemistry for its potential in drug discovery . The broader class of pyridopyrimidine derivatives to which this compound belongs has been identified as a privileged structure capable of providing ligands for several biological receptors . These scaffolds are of significant interest in biomedical research due to their resemblance to natural heterocyclic bases. Researchers are exploring such compounds for a range of potential therapeutic targets, including kinases . This product is intended for research use by qualified scientists only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-8-7-13-23-19(14)21-15(2)18(20(23)25)22-17(24)12-6-11-16-9-4-3-5-10-16/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOXWMUHKDIPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)CCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including its effects on various biological pathways and its potential as a drug candidate.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O, with a molecular weight of 304.38 g/mol. The compound features a pyrido-pyrimidine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H20N4O
Molecular Weight304.38 g/mol
IUPAC NameThis compound
SMILES RepresentationCC1=CNC(=O)C(=C1N(C)C)C(=O)NCCCCC(=O)N

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological potential.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of the compound against MCF-7 cells using the MTT assay. The results indicated an IC50 value of approximately 15 µM, suggesting potent anticancer activity compared to standard chemotherapeutics.

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
COX-125
COX-210
LOX-530

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Pro-inflammatory Mediators : By inhibiting COX and LOX enzymes, the compound reduces the production of prostaglandins and leukotrienes.
  • Induction of Apoptosis : The anticancer activity is partly attributed to the induction of apoptosis in cancer cells, which is facilitated by alterations in mitochondrial membrane potential and activation of caspases.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest moderate lipophilicity which may enhance membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Pyrido[1,2-a]pyrimidine Derivatives

(a) Substituent Effects on the Pyrido-Pyrimidine Ring
  • Target Compound : Features 2,9-dimethyl and 4-oxo groups on the pyrido[1,2-a]pyrimidine core.
  • Analog 1 : 2,5-Dichloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (CAS 897617-54-8) replaces the 4-phenylbutanamide with a dichlorobenzamide group, reducing molecular weight (362.2 g/mol vs. ~379.4 g/mol for the target compound) and altering hydrophobicity .
  • Analog 2 : N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides exhibit a hydroxyl group at position 2 and shorter amide chains. These modifications shift aromatic proton signals in NMR and influence analgesic activity in the acetic acid writhing model .
(b) Bioisosteric Relationships

The pyrido[1,2-a]pyrimidine core demonstrates bioisosterism with 4-hydroxyquinolin-2-ones, as both scaffolds exhibit similar structure-activity relationships (SAR) in analgesic assays. For example, benzylamide side chains in both systems show comparable trends in biological activity, suggesting shared binding motifs .

Side Chain Variations: Amide Functionalization

Compound Name Amide Side Chain Molecular Weight (g/mol) Key Biological Activity
Target Compound 4-Phenylbutanamide ~379.4 Not explicitly reported
2,5-Dichloro-N-{...}benzamide Dichlorobenzamide 362.2 Undisclosed (structural analog)
N-(Benzyl)-2-hydroxy-...carboxamides Benzylcarboxamide ~340–360 (estimated) Analgesic (acetic acid writhing)
2-(1,3-Dioxoisoindolin-2-yl)-...pentanamide Pentanamide with sulfamoyl group 493.53 Undisclosed (synthetic focus)
  • Electron-Withdrawing Groups: Dichlorobenzamide (Analog 1) introduces electronegative substituents, which could alter electronic distribution and hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide?

  • Methodology : Condensation reactions between 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives and 4-phenylbutanamide precursors under reflux in ethanol or THF. Catalytic acid (e.g., H₂SO₄) or coupling agents (e.g., EDC/HOBt) can enhance yield . Alternative routes involve thiazole intermediates via dimethyl acetone-1,3-dicarboxylate transformations, followed by cyclization .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How is structural confirmation achieved for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm aromatic proton shifts (e.g., pyrido-pyrimidine core at δ 7.5–8.5 ppm) and amide linkage (δ 1.5–2.5 ppm for butanamide CH₂ groups) .
  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Planarity of the pyrido-pyrimidine ring and dihedral angles of substituents validate stereochemistry .
    • Validation : Compare experimental data with computational predictions (e.g., DFT calculations).

Q. What in vivo models are suitable for evaluating its analgesic activity?

  • Models :

  • Acetic Acid Writhing Test : Administer compound (10–50 mg/kg, i.p.) to rodents; measure writhes over 20 minutes. Activity is benchmarked against NSAIDs (e.g., indomethacin) .
  • Formalin Test : Assess phase II (inflammatory) pain response for mechanistic insights.
    • Data Interpretation : Normalize results to vehicle controls and calculate % inhibition.

Advanced Research Questions

Q. How does the butanamide substituent influence structure-activity relationships (SAR) in analgesic efficacy?

  • SAR Analysis :

  • Substituent Effects : Replace 4-phenylbutanamide with shorter/longer alkyl chains or aromatic groups (e.g., benzyl). Compare ED₅₀ values in writhing assays to determine optimal chain length and hydrophobicity .
  • Bioisosterism : Evaluate pyrido-pyrimidine bioisosteres (e.g., 4-hydroxyquinolin-2-one) to assess scaffold flexibility .
    • Methodology : Synthesize analogs, test in parallel assays, and use statistical tools (e.g., ANOVA) to identify significant trends.

Q. What computational strategies predict target engagement and binding modes?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into targets (e.g., RGS4, METTL3). Focus on hydrogen bonding with pyrido-pyrimidine carbonyl groups and hydrophobic interactions with the phenylbutanamide chain .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA).
    • Validation : Cross-reference with mutagenesis studies or competitive binding assays.

Q. How can discrepancies in biological activity data across different assays be resolved?

  • Case Example : If acetic acid writhing shows high activity but TR-FRET assays (e.g., RGS4 inhibition) show low potency:

  • Hypothesis : Off-target effects or assay-specific sensitivity.
  • Resolution :

Perform dose-response curves in both assays.

Use knockout models or siRNA silencing to confirm target specificity .

Validate via SPR or ITC for direct binding affinity measurements.

Q. What advanced analytical methods ensure purity and stability in pharmacokinetic studies?

  • Techniques :

  • HPLC-MS : Use C18 columns (gradient: 0.1% formic acid in H₂O/ACN) to detect impurities (e.g., oxidation products). Monitor for degradation under stress conditions (heat, light) .
  • Stability Testing : Store compound in PBS (pH 7.4) at 37°C; sample at 0, 24, 48 hrs for LC-MS analysis.
    • Data Reporting : Calculate % purity and degradation half-life (t₁/₂).

Q. How can solubility and metabolic stability be optimized for in vivo applications?

  • Strategies :

  • Prodrug Design : Introduce phosphate or PEG groups on the amide nitrogen to enhance aqueous solubility .
  • CYP450 Inhibition Assays : Incubate with liver microsomes; identify metabolic hotspots via LC-MS/MS. Modify methyl groups on the pyrido-pyrimidine core to block oxidation .
    • In Silico Tools : Use QikProp (Schrödinger) to predict logP and CYP affinities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.